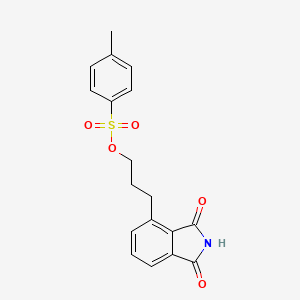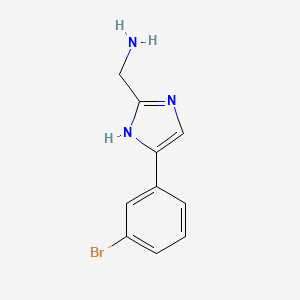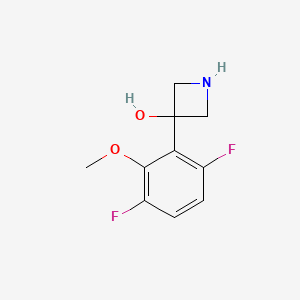
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring bearing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the use of the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to the Horner–Wadsworth–Emmons reaction, catalyzed by DBU, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating certain pathways, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(3,6-Dichloro-2-methoxyphenyl)azetidin-3-ol: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.
3-(3,6-Difluoro-2-hydroxyphenyl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and chemical properties.
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-(3,6-difluoro-2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9-7(12)3-2-6(11)8(9)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChI Key |
WCAJKVMZRPLIDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C2(CNC2)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
![3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)
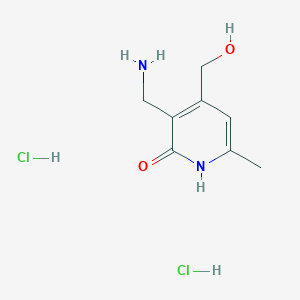
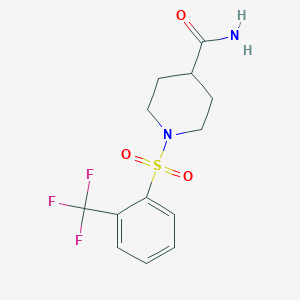
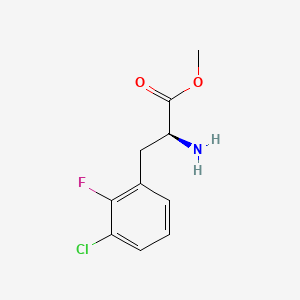

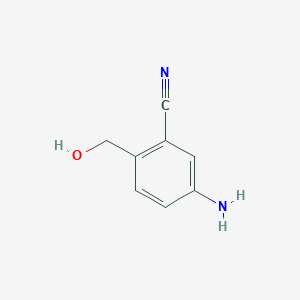

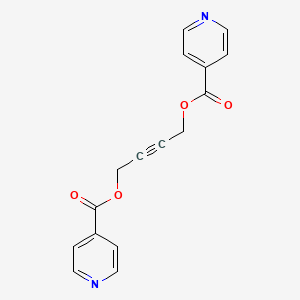
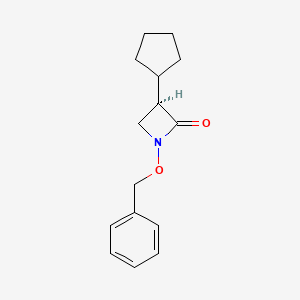
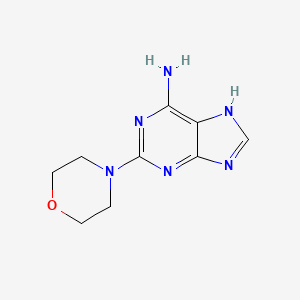
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
